molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9

Thieno[3,2-c]pyridin-2-ylboronic acid

Cat. No. B1426103
M. Wt: 179.01 g/mol
InChI Key: WXMDFQBZMATQMY-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridin-2-ylboronic acid, also known as TPCP, is a synthetic molecule composed of a thienopyridine core and a boronic acid group. It is a versatile molecule that can be applied in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used as a building block for the synthesis of various compounds, and it can be used to create novel compounds with interesting properties. In addition, TPCP can be used to study the biochemical and physiological effects of certain compounds in the body, as well as to investigate the mechanism of action of certain drugs.

Scientific Research Applications

Photophysical Properties and Molecular Engineering One notable study describes the synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives. Utilizing Suzuki-Miyaura cross-coupling reactions among other techniques, researchers demonstrated that the photophysical attributes of these compounds are tunable by modifying the functional groups on the thieno[3,2-b]pyridine scaffold. This finding opens up possibilities for their application in molecular engineering and as fluorescent probes due to their chemically adjustable photophysical properties (Dan-Bi Sung et al., 2018).

Antitumor Potential and Drug Delivery Another study focused on the fluorescence properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which had been evaluated previously for their potential antitumor properties. The research found that these compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes suggests their utility in future drug delivery applications, showcasing their potential in medicinal chemistry and oncology (M. S. D. Carvalho et al., 2013).

Dye Synthesis and Textile Applications The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes represent another intriguing research avenue. These derivatives were applied to polyester fibers, demonstrating their utility in the textile industry due to their spectral characteristics and fastness properties (Yuh-Wen Ho, 2005).

Synthesis and Biological Relevance Moreover, research on thieno[3,2-d]pyrimidine derivatives has highlighted their significance in pharmaceutical development. These compounds exhibit various pharmacological activities, underscoring their potential as a versatile platform for drug discovery. The review of current research on thieno[3,2-d]pyrimidines emphasizes their biological importance across different domains, including anticancer, anti-infectious, and CNS drug discoveries (F. Islam & T. M. Quadery, 2021).

Chemical Synthesis and Antimicrobial Evaluation The synthesis of new thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives further exemplifies the chemical versatility of thieno[3,2-c]pyridin-2-ylboronic acid derivatives. These studies not only showcase the compounds' synthetic accessibility but also their potential in antimicrobial applications, providing a foundation for future research in combating microbial resistance (N. M. Rateb et al., 2011).

properties

IUPAC Name

thieno[3,2-c]pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMDFQBZMATQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-c]pyridin-2-ylboronic acid

Synthesis routes and methods I

Procedure details

A three neck flask fitted with an internal thermometer containing thieno[3,2-c]pyridine (5.0 g, 37 mmol, 1 equivalent) was evacuated and then filled with a nitrogen gas atmosphere. THF (60 mL) was added and the solution was cooled to −44° C. (CH3CN/dry ice). n-Butyllithium (1.6M/hexane, 25 mL, 41 mmol, 1.1 equivalents) was added over 10 minutes, while maintaining the internal temperature at or below −33° C. The reaction was stirred at −33 to −45° C. for 60 minutes. Triisopropyl borate (10.2 mL, 44 mmol, 1.2 equivalents) was added and the cooling bath removed. The reaction was allowed to proceed for 105 minutes. Then 3.0 mL phosphoric acid (85% aqueous, 3.0 mL, 44 mmol, 1.2 equivalents) was added. A yellow solid formed, which was diluted with water and Et2O (about 150 mL each). A yellow solid was collected by filtration and was dried by suction overnight (5.05 g). Analytical Data: 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.95 (1H, s), 8.09 (1H, d, J=5.9 Hz), 8.34 (1H, d, J=6.1 Hz), 9.09 (1H, s). MS (APCI, M+1) 180.1. Microanalysis for C7H6BNSO2.H3PO4: calculated C, 30.35; H, 3.27; N, 5.06; P, 11.18. Found: C, 41.12; H, 3.19; N, 6.53; P, 0.68%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirring mixture consisting of thieno[3,2-c]pyridine (2.0 g) in anhydrous tetrahydrofuran (25 mL) at −40° C. was added a solution consisting of 1.6 M n-butyllithium in hexanes (10 mL) over several minutes (dropwise at first followed by a slow, steady stream). The reaction mixture was stirred for five minutes and triisopropyl borate (4.2 mL) was subsequently added. The cold bath was removed and the mixture was allowed to stir for one hour. Water (2 mL) was added to the stirring mixture, which caused a pale yellow solid to precipitate instantly. The precipitate was collected by vacuum filtration and the solids were rinsed lightly with water (giving a cloudy yellow filtrate) and subsequently with diethyl ether (giving a dark orange filtrate). The aqueous portion of the filtrate was separated from the organic solvent, and then diluted with 1,4-dioxane (100 mL) and the solution was concentrated under reduced pressure. Addition of 1,4-dioxane (100 mL) to the concentrate and subsequent concentration under reduced pressure was repeated twice to afford a yellow powder (0.8 g) upon final evaporation.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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